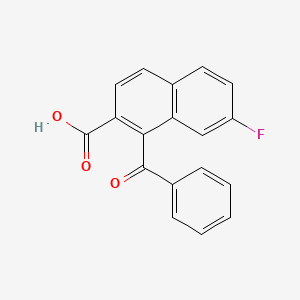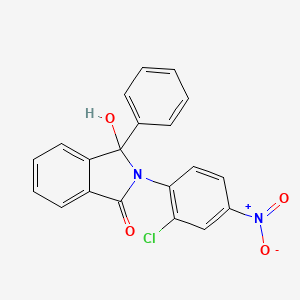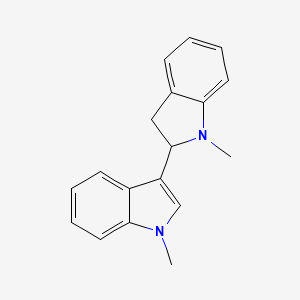
1,1'-Dimethyl-2,3-dihydro-1h,1'h-2,3'-biindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Dimethyl-2,3-dihydro-1h,1’h-2,3’-biindole is a complex organic compound with the molecular formula C18H18N2. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Dimethyl-2,3-dihydro-1h,1’h-2,3’-biindole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indole derivatives with methylating agents in the presence of catalysts. For example, the reaction of 2,3-dihydroindole with methyl iodide in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of 1,1’-Dimethyl-2,3-dihydro-1h,1’h-2,3’-biindole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
1,1’-Dimethyl-2,3-dihydro-1h,1’h-2,3’-biindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups such as halogens, alkyl, or sulfonyl groups .
Scientific Research Applications
1,1’-Dimethyl-2,3-dihydro-1h,1’h-2,3’-biindole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of organic electronic materials and as a dopant in organic thin-film transistors (OTFTs) and solar cells (OPVs)
Mechanism of Action
The mechanism of action of 1,1’-Dimethyl-2,3-dihydro-1h,1’h-2,3’-biindole involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor, facilitating redox reactions and influencing various biochemical pathways. Its effects on cellular processes are mediated through its interaction with enzymes, receptors, and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethylindane: A structurally similar compound with different biological activities.
1,3-Dimethyl-2,3-dihydro-1H-benzimidazole: Another indole derivative with distinct chemical properties and applications
Uniqueness
1,1’-Dimethyl-2,3-dihydro-1h,1’h-2,3’-biindole is unique due to its specific molecular structure, which imparts distinct chemical reactivity and biological activities.
Properties
CAS No. |
6637-11-2 |
|---|---|
Molecular Formula |
C18H18N2 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
1-methyl-3-(1-methyl-2,3-dihydroindol-2-yl)indole |
InChI |
InChI=1S/C18H18N2/c1-19-12-15(14-8-4-6-10-17(14)19)18-11-13-7-3-5-9-16(13)20(18)2/h3-10,12,18H,11H2,1-2H3 |
InChI Key |
FHTYDKVQMHMJSU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3CC4=CC=CC=C4N3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


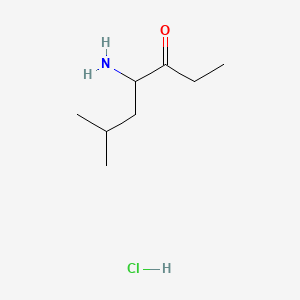
![(4E,12E)-8-(4-methoxyphenyl)-4,12-bis[(4-methoxyphenyl)methylidene]-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene](/img/structure/B14166386.png)
![N-[4-[(E)-2-(4-nitrophenyl)ethenyl]phenyl]acetamide](/img/structure/B14166391.png)

![2H-1-Benzopyran-2-one, 3-[2-(4-methylphenyl)-4-thiazolyl]-](/img/structure/B14166401.png)
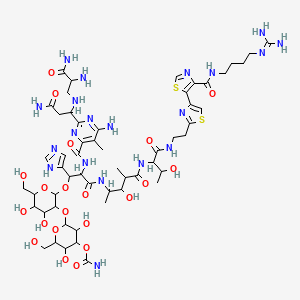
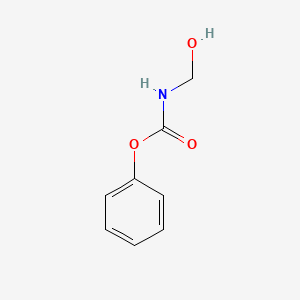
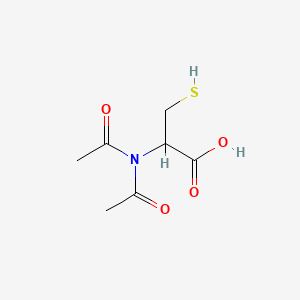
![1H-Pyrrolo[2,3-b]pyridine, 2-bromo-, 7-oxide](/img/structure/B14166408.png)
![4-tert-butyl-N-[(4-morpholin-4-ylphenyl)carbamothioyl]benzamide](/img/structure/B14166411.png)

